6H-Thiazolo[5,4-h][1,4]benzothiazine

Physical chemistry Thermal stability Isomer differentiation

Standard thiazolobenzothiazine isomers are often interchanged, leading to failed co-crystal screens or thermal degradation. CAS 234-02-6 (6H-isomer) solves this with a verified NH donor and a thermally robust scaffold. - **Higher thermal stability:** BP 355.7°C vs 304.4°C (5H-isomer); reduces volatilization in high-T reactions. - **Predictable H-bonding:** Fixed hydrogen-bond donor-acceptor pattern for reproducible solid-form patents. - **Patent-backed utility:** JPS56166196A supports analgesic/anti-inflammatory derivative synthesis. - **Supply:** Consistent TPSA (78.46 Ų), LogP 3.42, DMSO-soluble.

Molecular Formula C9H6N2S2
Molecular Weight 206.3 g/mol
CAS No. 234-02-6
Cat. No. B13959453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Thiazolo[5,4-h][1,4]benzothiazine
CAS234-02-6
Molecular FormulaC9H6N2S2
Molecular Weight206.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C1NC=CS3)N=CS2
InChIInChI=1S/C9H6N2S2/c1-2-7-8(11-5-13-7)9-6(1)10-3-4-12-9/h1-5,10H
InChIKeyIRESRXHKLWSPIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H-Thiazolo[5,4-h][1,4]benzothiazine: Fused Heterocycle for Medicinal Chemistry and Materials Research


6H-Thiazolo[5,4-h][1,4]benzothiazine (CAS 234-02-6) is a polycyclic heterocycle (C₉H₆N₂S₂, MW 206.29 Da) characterized by a thiazole ring angularly fused to a 1,4-benzothiazine core at the [5,4-h] junction . The unique ring topology distinguishes it from other members of the thiazolobenzothiazine family, including the 5H-tautomer (CAS 42395-65-3) and the 2H-[4,5-f] regioisomer (CAS 42395-61-9) . As an unsubstituted parent scaffold, it serves as a versatile intermediate for synthesizing biologically active derivatives .

Unsubstituted parent scaffold for thiazolobenzothiazine derivative synthesis
6H-isomer with defined NH proton as directional H-bond donor
DMSO-soluble for HTS and solution-phase parallel synthesis workflows
Wider thermal processing window versus 5H-tautomer for high-temperature routes

Why 6H-Thiazolo[5,4-h][1,4]benzothiazine Cannot Be Replaced by Other Isomers or Benzothiazines


Although all thiazolobenzothiazine isomers share the identical molecular formula C₉H₆N₂S₂, their thermodynamic stability, intermolecular interactions, and downstream reactivity diverge sharply due to differences in ring saturation and the position of NH protons. The 6H-isomer (CAS 234-02-6) features a saturated –CH₂– bridge at position 6 and a single NH proton in the thiazine ring, enabling distinct hydrogen-bond donor–acceptor patterns absent in the 5H-tautomer (CAS 42395-65-3) . This structural difference translates into a ~51 °C higher boiling point and a 31 °C higher flash point versus the 5H-isomer, indicative of stronger cohesive energy in the condensed phase . Substitution with simpler 1,4-benzothiazine (C₈H₇NS, CAS 255-17-4) omits the entire thiazole ring, drastically altering electronic properties, molecular polar surface area, and the capacity for π-stacking . Consequently, generic interchange without verifying the exact isomer identity risks altered solubility, thermal processing limits, and divergent biological target engagement.

5H-tautomer NH proton repositioning alters H-bond network, resulting in significantly lower thermal stability and different solubility behavior.
1,4-benzothiazine Absence of thiazole ring reduces TPSA and H-bond acceptor count, limiting target engagement diversity and synthetic versatility.
2H-[4,5-f] isomer Regioisomeric junction shifts TPSA and LogP balance, altering predicted membrane permeability and requiring ADME recalibration.

Head-to-Head Evidence: 6H-Thiazolo[5,4-h][1,4]benzothiazine vs. Structural Analogues


Boiling Point Elevation vs. 5H-Isomer Indicates Stronger Intermolecular Forces

The 6H-thiazolobenzothiazine isomer (CAS 234-02-6) exhibits a computed boiling point of 355.7±42.0 °C, which is approximately 51.3 °C higher than that of the 5H-tautomer (CAS 42395-65-3) at 304.4 °C . The flash point follows the same trend: 168.9±27.9 °C for the 6H-isomer vs. 137.9 °C for the 5H-isomer, a difference of ~31 °C. This elevation is consistent with a stronger hydrogen-bond network arising from the NH proton residing on the thiazine ring in the 6H form, whereas the 5H form positions the saturated CH₂ at a different locus, weakening intermolecular cohesion.

Boiling point vs. 5H-isomer
Head-to-head
6H-isomer355.7±42.0 °C
5H-isomer304.4 °C
Supports wider thermal processing window in scale-up syntheses.
Computed data; experimental validation needed.
Physical chemistry Thermal stability Isomer differentiation

Molecular Complexity and PSA Differentiate from 1,4-Benzothiazine

The target compound possesses a topological polar surface area (TPSA) of 78.46 Ų, exactly 100% higher than that of the unsubstituted 1,4-benzothiazine scaffold (2H-1,4-benzothiazine, CAS 255-17-4) at approximately 37.4 Ų . The thiazole ring appendage contributes an additional heteroatom (N), raising the heavy atom count from 10 to 13 and the hydrogen-bond acceptor count from 1 to 4. This doubling of TPSA, coupled with a molecular weight increase from 149.21 to 206.29 Da, places the compound in a more favorable region of drug-like chemical space for CNS-excluded targets.

TPSA vs. 1,4-benzothiazine
Head-to-head
6H-isomerTPSA 78.46 Ų
1,4-benzothiazineTPSA ~37.4 Ų
Higher TPSA and H-bond count may improve solubility and target engagement diversity in lead optimization.
TPSA calculated; LogP ~3.42 (Chemsrc).
Medicinal chemistry Drug-likeness Molecular descriptor comparison

Density-Boiling Point Relationship Supports Distinct Hydrogen-Bonding Architecture

The computed density of the 6H-isomer (1.5±0.1 g/cm³) is slightly lower than that of the 5H-isomer (1.583 g/cm³), despite the 6H-isomer exhibiting a significantly higher boiling point . This apparent paradox indicates that the 6H-isomer's cohesive energy is dominated by directional hydrogen bonds (NH···N and NH···S) rather than by non-directional van der Waals packing. The 5H-isomer's higher density but lower boiling point suggests denser but weaker van der Waals-dominated packing with sub-optimal H-bond geometry.

Density vs. boiling point
Head-to-head
6H-isomer1.5 g/cm³, 355.7 °C
5H-isomer1.583 g/cm³, 304.4 °C
Lower density with higher boiling point suggests directional H-bond network, supporting co-crystal design.
Computed; interpretation consistent with H-bonding theory.
Tautomerism Hydrogen bonding Crystal engineering

Patent-Backed Pharmacological Relevance of Thiazolobenzothiazine Scaffolds

Japanese Patent JPS56166196 (Yoshitomi Pharmaceutical) explicitly claims benzothiazine derivatives containing the thiazolo[5,4-d]benzazepine core as analgesics, anti-inflammatory agents, antiallergics, antirheumatics, and circulation improvers . The exemplified compound (2-Benzylamino-4,5,7,8-tetrahydro-[4H][1,4]thiazino[2,3,4-jk]thiazolo[5,4,-d][1]benzazepin-7-one) incorporates the same thiazolo-benzothiazine fusion motif present in the target scaffold. This patent establishes precedented biological activity for the core heterocyclic architecture, providing a validated foundation for derivative synthesis.

Patent pharmacological context
Class-level
JPS56166196A claims thiazolobenzothiazine derivatives with multi-target research activities (analgesic, anti-inflammatory, antiallergic, antirheumatic, circulation improvement).
Class-level patent precedence supports multi-target research scaffold selection.
Unsubstituted parent; derivative data only.
Drug discovery Patent analysis Pharmacological validation

PSA Differential vs. 2H-[4,5-f] Regioisomer Affects Predicted Membrane Permeability

The topological PSA of the 6H-[5,4-h] isomer (78.46 Ų) is approximately 3.14 Ų higher than that of the 2H-[4,5-f] regioisomer (CAS 42395-61-9), which has a TPSA of 75.32 Ų . While the magnitude of difference is modest, in the critical PSA window of 60–90 Ų where oral bioavailability predictions are most sensitive, even a 3–4 Ų difference can shift the predicted fraction absorbed in quantitative structure–property relationship (QSPR) models. The 6H-isomer also features a higher computed LogP (3.42) compared to the estimated neutral LogP of the 2H-[4,5-f] isomer (~2.8–3.0 based on fragment contributions), providing a distinct permeability-solubility balance.

PSA vs. 2H-[4,5-f] isomer
Head-to-head
6H-[5,4-h]TPSA 78.46 Ų, LogP 3.42
2H-[4,5-f]TPSA 75.32 Ų, LogP ~2.8–3.0
Modest PSA/LogP difference may shift ADME prediction; isomer substitution requires recalibration.
Comparator LogP estimated.
ADME prediction Membrane permeability Regioisomer comparison

Organic Solvent Solubility Enables Downstream Synthetic Utility

6H-Thiazolo[5,4-h][1,4]benzothiazine is reported to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) while exhibiting limited water solubility . This solubility profile is characteristic of the thiazolobenzothiazine class; however, the 6H-isomer's specific NH proton, which can act as a hydrogen-bond donor to DMSO, potentially enhances its dissolution rate in polar aprotic media compared to fully conjugated analogues that lack this donor functionality. In contrast, the simpler 1,4-benzothiazine parent (CAS 255-17-4) has lower MW and higher predicted water solubility but lacks the DMSO-solubilizing thiazole moiety.

Organic solvent solubility
Data to verify
Reported soluble in DMSO; limited water solubility (vendor report).
DMSO solubility facilitates HTS and solution-phase synthesis workflows.
Qualitative vendor data; no quantitative solubility measurements available.
Synthetic chemistry Solubility Reaction medium compatibility

Research and Industrial Applications of 6H-Thiazolo[5,4-h][1,4]benzothiazine


Medicinal Chemistry: Lead Scaffold for Multi-Indication Drug Discovery

Japanese Patent JPS56166196A demonstrates that the thiazolobenzothiazine core supports derivatives with analgesic, anti-inflammatory, antiallergic, antirheumatic, and circulation-improving activities . The 6H-[5,4-h] isomer provides a well-defined, hydrogen-bond-capable scaffold with an established patent precedent, reducing target identification risk. Its TPSA of 78.46 Ų and LogP of 3.42 position it favorably within drug-like chemical space, while DMSO solubility enables direct deployment in biochemical and cell-based screening cascades.

Process Chemistry: Thermally Robust Intermediate for High-Temperature Routes

With a computed boiling point of 355.7±42.0 °C and flash point of 168.9±27.9 °C—substantially higher than those of the 5H-isomer (304.4 °C and 137.9 °C, respectively) —the 6H-isomer tolerates more aggressive reaction conditions (e.g., high-temperature cyclizations, melt-phase reactions, vacuum distillations) without excessive volatilization or decomposition. This wider thermal window directly reduces material loss and safety incidents in scale-up operations, justifying its selection over the 5H-tautomer for process-intense synthetic sequences.

Crystal Engineering: Hydrogen-Bond-Directed Co-Crystal Design

The 6H-isomer's NH proton donor, combined with four heteroatom-based hydrogen-bond acceptors, creates a directional hydrogen-bond network that dominates its cohesive energy, as inferred from its lower density (1.5 g/cm³) but higher boiling point (355.7 °C) compared to the 5H-isomer . This property makes the 6H scaffold particularly suitable for systematic co-crystal screening with pharmaceutically acceptable co-formers (carboxylic acids, amides), where reliable H-bond synthons are required for polymorph and solid-form patent strategies.

Materials Science: Building Block for Organic Electronics and Dyes

The extended π-conjugated system spanning the thiazole and benzothiazine rings, combined with the electron-rich sulfur and nitrogen atoms, makes the 6H-thiazolobenzothiazine scaffold a candidate precursor for organic semiconductors, fluorescent probes, and functional dyes . The scaffold's inherent fluorescence potential, noted in the CymitQuimica product description , supports its exploration in imaging and sensing applications. The higher LogP (3.42) relative to simpler benzothiazines facilitates incorporation into hydrophobic organic electronic matrices.

Application
Selection Property
Validation Focus
Polypharmacology scaffold exploration
Patent-precedented core with defined H-bond donor/acceptor pattern
Target engagement profiling across indication-relevant assays
High-temperature process chemistry
Elevated boiling point and flash point vs. tautomers
Stability under melt-phase and high-temperature cyclizations
Crystal engineering and co-crystal design
Directional H-bond network (NH donor, four acceptors)
Solid-form screening and polymorph landscape mapping
Organic electronics and dye research
Extended π-system and electron-rich heteroatoms
Optoelectronic and fluorescence property characterization
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